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Triphenylstannanylium Cation

Abstract
The triphenylstannanylium cation, [Sn(C₆H₅)₃]⁺, represents a fundamental organometallic

species whose characterization is pivotal for researchers in organotin chemistry, catalysis, and

materials science. This guide provides a comprehensive overview of the spectroscopic

techniques employed to elucidate its structure and electronic properties. We delve into the

practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Vibrational (Infrared

and Raman) Spectroscopy, Mass Spectrometry, and Mössbauer Spectroscopy. By integrating

field-proven insights with established protocols, this document serves as an essential resource

for scientists seeking to unambiguously identify and characterize this reactive cation.

Introduction: The Elusive Triphenylstannanylium
Cation
Triphenyltin chloride (Ph₃SnCl) is a common and commercially available organotin compound.

[1] While often represented as a simple tetrahedral molecule, the nature of the tin-chlorine

bond is highly dependent on the surrounding medium. In non-polar solvents, it exists primarily

as a covalent, four-coordinate species. However, in polar, coordinating solvents, the Sn-Cl

bond can dissociate, leading to the formation of a solvated triphenylstannanylium cation,

[Sn(C₆H₅)₃]⁺, and a chloride anion.
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It is this cationic species that is the focus of our guide. The triphenylstannanylium cation is a

potent Lewis acid and is isoelectronic with the triphenylmethyl (trityl) cation. Its stability is

derived from the delocalization of the positive charge across the three phenyl rings.[2][3]

However, its high reactivity and propensity to coordinate with solvents or counter-ions make its

characterization a non-trivial task. A multi-technique spectroscopic approach is therefore not

just recommended, but essential for a complete structural assignment.

This guide is structured to walk the researcher through the logical workflow of characterization,

from initial identification to detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Tin Nucleus and its Environment
NMR spectroscopy is arguably the most powerful technique for studying organotin compounds

in solution.[4] The presence of multiple NMR-active tin isotopes, primarily ¹¹⁹Sn and ¹¹⁷Sn,

provides a direct window into the electronic environment of the metal center.[5]

¹¹⁹Sn NMR Spectroscopy
Expertise & Experience: The ¹¹⁹Sn chemical shift (δ¹¹⁹Sn) is exquisitely sensitive to the

coordination number and geometry of the tin atom. A decrease in the coordination number

results in a significant downfield shift (to higher frequency/ppm values), while an increase in

coordination number causes an upfield shift. This makes ¹¹⁹Sn NMR the primary tool for

distinguishing between a three-coordinate stannanylium cation and a four- or five-coordinate

triphenyltin species.

Three-coordinate [Sn(C₆H₅)₃]⁺: Expected to resonate at a significantly downfield chemical

shift.

Four-coordinate Ph₃SnCl: Resonates upfield relative to the cation.

Five-coordinate Adducts (e.g., [Ph₃SnCl(L)]): Resonate further upfield.

This solvent- and concentration-dependent shift is a key diagnostic feature.[6]

¹H and ¹³C NMR Spectroscopy
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The proton and carbon spectra provide information about the phenyl rings. The signals for the

ortho, meta, and para positions can be resolved and assigned. Satellites arising from coupling

to the ¹¹⁹Sn and ¹¹⁷Sn isotopes (ⁿJ(Sn,C) and ⁿJ(Sn,H)) are of particular importance. The

magnitude of these coupling constants, especially the one-bond ¹J(¹¹⁹Sn,¹³C) coupling,

provides insight into the hybridization and bonding at the tin center.[5]

Data Summary: Representative NMR Data
Nucleus Feature

Typical
Value/Observation

Significance

¹¹⁹Sn Chemical Shift (δ)
Highly variable with

solvent/coordination

Indicates coordination

number at tin center.

Downfield shift

suggests lower

coordination (cation

formation).

¹³C ¹J(¹¹⁹Sn, ¹³C_ipso_) 1200 - 1500 Hz[5]

Reflects the s-

character of the Sn-C

bond.

¹H ²J(¹¹⁹Sn, ¹H_ortho_) ~50 Hz[5]

Confirms proximity of

phenyl protons to the

tin center.

Experimental Protocol: ¹¹⁹Sn NMR Analysis
Sample Preparation: Dissolve ~10-20 mg of the triphenyltin compound in 0.5 mL of a high-

purity, deuterated solvent (e.g., CDCl₃, CD₂Cl₂, d₆-benzene, d₃-acetonitrile) in a 5 mm NMR

tube. To promote cation formation, a polar, coordinating solvent is preferred.

Instrument Setup:

Use a high-field NMR spectrometer equipped with a broadband probe.

Tune the probe to the ¹¹⁹Sn frequency.

Use tetramethyltin (SnMe₄) as an external reference (δ = 0.0 ppm).[7]
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Acquisition:

Acquire a ¹H-decoupled ¹¹⁹Sn spectrum. Due to the negative magnetogyric ratio of ¹¹⁹Sn, a

negative Nuclear Overhauser Effect (NOE) can occur, potentially nulling the signal. It is

often preferable to use an inverse-gated decoupling sequence or a refocused pulse

sequence like INEPT or DEPT for sensitivity enhancement.[7]

Set a spectral width appropriate for the wide chemical shift range of tin (~2000 ppm).

Use a relaxation delay (d1) of sufficient length (e.g., 5-10 seconds) to allow for full

relaxation of the ¹¹⁹Sn nucleus.

Processing: Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the

signal-to-noise ratio. Reference the spectrum to the external SnMe₄ standard.

Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a

fingerprint of the functional groups present. For the triphenylstannanylium cation, these

techniques are used to confirm the presence of the Sn-Ph₃ moiety.

Expertise & Experience: The key vibrational bands are those associated with the phenyl rings

and the tin-carbon bonds. The Sn-Cl stretch in covalent Ph₃SnCl is typically found at low

frequencies (< 400 cm⁻¹) and may be difficult to observe with standard mid-IR spectrometers.

Its absence in a polar solvent, coupled with the NMR data, would support the formation of the

ionic [Sn(C₆H₅)₃]⁺Cl⁻ species. Surface-Enhanced Raman Spectroscopy (SERS) has also been

shown to be a sensitive technique for analyzing triphenyltin chloride.[8]

Data Summary: Key Vibrational Bands
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Wavenumber (cm⁻¹) Assignment Source

~3050 Aromatic C-H stretch [9]

~1480, ~1430 Phenyl ring C=C stretching [9]

~1070 Phenyl ring in-plane bending [9]

~730, ~695
Phenyl ring out-of-plane C-H

bending
[9]

Data based on the spectrum of Triphenyltin Chloride from the NIST Chemistry WebBook.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly

onto the ATR crystal (e.g., diamond or germanium).

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR anvil to ensure good contact.

Collect the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Processing: The spectrum is automatically ratioed against the background by the instrument

software. Perform a baseline correction if necessary.

Mass Spectrometry: Confirming the Cation
Mass spectrometry (MS) is essential for confirming the mass-to-charge ratio (m/z) of the

triphenylstannanylium cation.

Expertise & Experience: Due to the ionic nature of the target species, "soft" ionization

techniques like Electrospray Ionization (ESI) are ideal.[4][10] Unlike techniques that require
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derivatization like Gas Chromatography-MS (GC-MS), ESI allows for the direct observation of

the intact cation from solution.[11][12] A key feature of the mass spectrum will be the

characteristic isotopic cluster for tin, which arises from its multiple stable isotopes (¹¹⁶Sn, ¹¹⁷Sn,

¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn).[13] This provides an unmistakable signature for any tin-

containing fragment.

Expected Mass Spectrum
The positive-ion ESI-MS spectrum is expected to be dominated by a single major feature: the

[Sn(C₆H₅)₃]⁺ cation.

Monoisotopic Mass: 351.03 g/mol (for ¹²⁰Sn)

Isotopic Pattern: A distinctive cluster of peaks centered around m/z 351, with relative

intensities corresponding to the natural abundance of tin isotopes.

Experimental Protocol: ESI Mass Spectrometry
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a solvent

suitable for ESI, such as acetonitrile or methanol.

Instrument Setup:

Use an ESI-MS instrument (e.g., QTRAP, Q-TOF, or Orbitrap).

Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

Operate the instrument in positive ion mode.

Acquisition:

Set the ion source parameters (e.g., spray voltage, capillary temperature) to achieve a

stable signal.

Acquire the full scan mass spectrum over a range that includes the expected m/z of the

cation (e.g., m/z 100-500).
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Data Analysis: Examine the spectrum for the ion cluster centered around m/z 351. Compare

the observed isotopic pattern with the theoretical pattern for a Sn₁ fragment to confirm the

elemental composition.

Advanced Characterization: Mössbauer and X-ray
Crystallography
For unambiguous solid-state characterization, Mössbauer spectroscopy and X-ray

crystallography provide definitive structural information.

¹¹⁹Sn Mössbauer Spectroscopy
This technique probes the nuclear energy levels of the ¹¹⁹Sn isotope and is highly sensitive to

the oxidation state and chemical environment of the tin atom.[14] The key parameters are the

isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): Related to the s-electron density at the nucleus. It can distinguish between

Sn(II) and Sn(IV).

Quadrupole Splitting (ΔE_Q): Measures the asymmetry of the electric field gradient around

the tin nucleus.[15] A perfectly tetrahedral or octahedral environment would have a zero or

very small quadrupole splitting, while distorted geometries or lower coordination numbers

result in significant splitting. This parameter can be used to assign the coordination geometry

at the tin center.[16][17][18]

X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate structural proof in the solid state. It can

definitively determine bond lengths, bond angles, and the coordination geometry of the tin

atom. While obtaining a crystal of the "free" triphenylstannanylium cation with a non-

coordinating anion is challenging, crystal structures of triphenyltin chloride adducts reveal a

strong tendency for the tin atom to adopt a five-coordinate, trigonal bipyramidal geometry.[19]

This underscores the potent Lewis acidity of the tin center.

Integrated Characterization Workflow
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A robust characterization of the triphenylstannanylium cation relies on the logical integration of

these techniques. The following workflow represents a best-practice approach.

Solution-State Analysis

Solid-State Analysis

NMR Spectroscopy
(¹H, ¹³C, ¹¹⁹Sn)

ESI-MS

Confirms Cation Identity

Solution IR/Raman

Correlates Bonding Info

Complete Structural
Elucidation

Confirms m/z & Isotopic Pattern

X-ray Crystallography

Definitive Solid Structure

¹¹⁹Sn Mössbauer Spec.

Validates Coordination Env.

Solid-State IR/Raman Sample: Ph₃SnCl

Dissolve in
polar solvent

Click to download full resolution via product page

Caption: Integrated workflow for the characterization of the triphenylstannanylium cation.

Conclusion
The spectroscopic characterization of the triphenylstannanylium cation is a study in contrasts: a

species stabilized by resonance yet highly reactive due to its Lewis acidity. Its identity is

intimately linked to its environment, existing in equilibrium with its covalent precursor,

triphenyltin chloride. A definitive characterization is therefore not possible with a single

technique. It requires the synergistic application of NMR spectroscopy to probe the

coordination environment in solution, mass spectrometry to confirm the cation's mass and
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elemental composition, vibrational spectroscopy to identify the key functional groups, and, for

ultimate certainty in the solid state, Mössbauer spectroscopy and X-ray crystallography. By

following the integrated workflow presented in this guide, researchers can confidently and

accurately elucidate the structure of this important organometallic cation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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